molecular formula C12H16N4O B8626234 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole

Cat. No. B8626234
M. Wt: 232.28 g/mol
InChI Key: FUAJPBCATCQDIV-UHFFFAOYSA-N
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Patent
US05112824

Procedure details

5-[2-(Methanesulfonyloxy)ethyl]benzofurazan (242 mg, 1 mmol) and piperazine (0.86 g, 10 mmol) in DMF (9 ml) were stirred together at room temperature for 19 hours. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with CH2Cl2 /CH3OH/NH3 (Aq.); 90:10:1 to give the piperazine as a yellow solid (225 mg, 97%).
Name
5-[2-(Methanesulfonyloxy)ethyl]benzofurazan
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[C:12]([CH:16]=1)=[N:13][O:14][N:15]=2)(=O)=O.[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>CN(C=O)C>[N:15]1[O:14][N:13]=[C:12]2[CH:16]=[C:8]([CH2:7][CH2:6][N:17]3[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)[CH:9]=[CH:10][C:11]=12

Inputs

Step One
Name
5-[2-(Methanesulfonyloxy)ethyl]benzofurazan
Quantity
242 mg
Type
reactant
Smiles
CS(=O)(=O)OCCC=1C=CC=2C(=NON2)C1
Name
Quantity
0.86 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel eluting with CH2Cl2 /CH3OH/NH3 (Aq.)

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=NO1)C=C(C=C2)CCN2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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